molecular formula C17H20N2O3S B5632383 ethyl 3-amino-5-methyl-4-{[(2-phenylethyl)amino]carbonyl}-2-thiophenecarboxylate

ethyl 3-amino-5-methyl-4-{[(2-phenylethyl)amino]carbonyl}-2-thiophenecarboxylate

Cat. No. B5632383
M. Wt: 332.4 g/mol
InChI Key: ODYBZVBNHWUQSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multicomponent reactions under mild conditions. For instance, a study by Pekparlak et al. (2018) describes the synthesis of a related compound using a one-pot, three-component condensation process in THF/CH3CN at 50°C (Pekparlak et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray diffraction crystallography. For instance, the crystal structure of a similar compound was determined to belong to the monoclinic space group with specific unit cell parameters (Minga, 2005).

Chemical Reactions and Properties

These compounds can participate in a variety of chemical reactions. For example, compounds like ethyl 5-amino-1-[(5′-methyl-1′- t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrate fungicidal and plant growth regulation activities (李明 et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, including their crystallographic parameters and density, can be quite distinct. For instance, the density, cell parameters, and other crystallographic details of a similar compound are precisely determined (Minga, 2005).

properties

IUPAC Name

ethyl 3-amino-5-methyl-4-(2-phenylethylcarbamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-22-17(21)15-14(18)13(11(2)23-15)16(20)19-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYBZVBNHWUQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C)C(=O)NCCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-methyl-4-(2-phenylethylcarbamoyl)thiophene-2-carboxylate

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